molecular formula C23H19N5O3S B3896620 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide

Cat. No. B3896620
M. Wt: 445.5 g/mol
InChI Key: YPPGHQWUSSSSJB-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a type of hydrazide that has been synthesized using a specific method.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways that are involved in cancer cell growth and inflammation. It may also work by regulating glucose metabolism in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It may also have an effect on glucose metabolism and insulin signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide in lab experiments is its potential as an anticancer and anti-inflammatory agent. It may also have potential as a treatment for diabetes. However, one of the limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand the effects of this compound.

Future Directions

There are various future directions for the research on 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide. One direction is to further investigate its potential as an anticancer agent and explore its efficacy in different types of cancer. Another direction is to study its potential as an anti-inflammatory agent and its effects on various inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods.

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide has various applications in scientific research. One of the main applications is in the field of medicinal chemistry. This compound has been shown to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for diabetes.

properties

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c29-22(26-24-14-17-10-12-19(13-11-17)28(30)31)16-32-23-25-20-8-4-5-9-21(20)27(23)15-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,26,29)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPGHQWUSSSSJB-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide
Reactant of Route 3
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide
Reactant of Route 4
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide
Reactant of Route 5
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide
Reactant of Route 6
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide

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